molecular formula C6H8N4O2S B1347611 2,5-Diacetamido-1,3,4-thiadiazole CAS No. 31736-97-7

2,5-Diacetamido-1,3,4-thiadiazole

Cat. No.: B1347611
CAS No.: 31736-97-7
M. Wt: 200.22 g/mol
InChI Key: WNFWPKKXILWSAT-UHFFFAOYSA-N
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Description

2,5-Diacetamido-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical properties to these compounds, making them valuable in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diacetamido-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts. This reaction is carried out in refluxing water for about 10 hours, yielding the desired product with good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diacetamido-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The nitrogen and sulfur atoms in the thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 2,5-diacetamido-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with key enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It may inhibit the activity of enzymes involved in cell proliferation, leading to cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Uniqueness: 2,5-Diacetamido-1,3,4-thiadiazole stands out due to its dual acetamido groups, which enhance its solubility and bioavailability. This structural feature makes it a promising candidate for drug development, particularly in the field of anticancer research.

Properties

IUPAC Name

N-(5-acetamido-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c1-3(11)7-5-9-10-6(13-5)8-4(2)12/h1-2H3,(H,7,9,11)(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFWPKKXILWSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953676
Record name N,N'-(1,3,4-Thiadiazole-2,5-diyl)diethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31736-97-7
Record name NSC119942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,3,4-Thiadiazole-2,5-diyl)diethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIACETAMIDO-1,3,4-THIADIAZOLE
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